
Potassium, (diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium, (diphenylmethyl)- is a compound used in laboratory chemicals and the manufacture of chemical compounds . It is an organic compound with the formula (C6H5)2CH2, often abbreviated as CH2Ph2 . The compound consists of methane wherein two hydrogen atoms are replaced by two phenyl groups . It is a white solid and is a common skeleton in organic chemistry .
Synthesis Analysis
Potassium, (diphenylmethyl)- is used in the synthesis of luminogens for aggregation-induced emission . It is also used in the preparation of a polymerization initiator, diphenylmethyl potassium (DPMK) . In addition, it has been used as a base for generating alkoxide initiators . The synthesis of heterobifunctional poly(ethylene glycol)s was achieved using diphenylmethyl potassium (DPMK) as a base . Potassium diphenyl methane, DPM-K, was also successfully employed as a monofunctional initiator for the synthesis of P2VP-b-PHIC block copolymers .Physical And Chemical Properties Analysis
Potassium, (diphenylmethyl)- has a molecular weight of 206.3247 g/mol . Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .Safety and Hazards
Potassium, (diphenylmethyl)- is classified as having acute toxicity when ingested (Category 4, H302), causes skin irritation (Category 2, H315), causes serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
properties
CAS RN |
10060-17-0 |
|---|---|
Molecular Formula |
C13H11K |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
potassium;phenylmethylbenzene |
InChI |
InChI=1S/C13H11.K/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChI Key |
IRAPFUAOCHNONS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



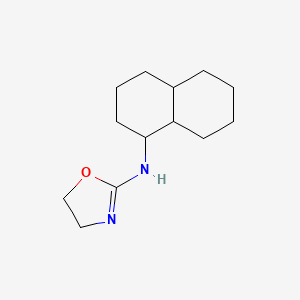
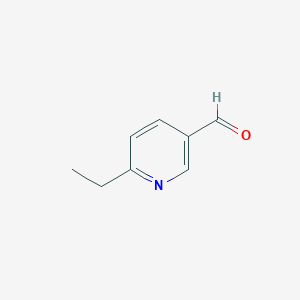
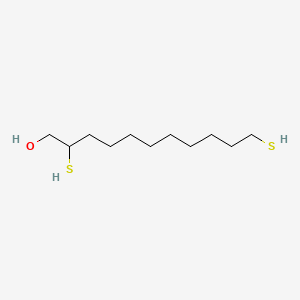
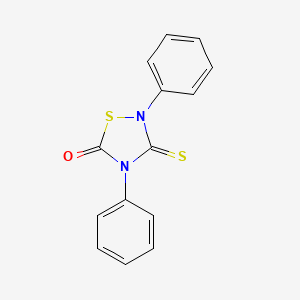
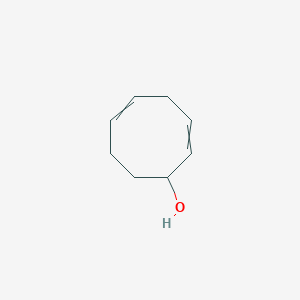
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-](/img/structure/B3044896.png)

![4-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B3044900.png)
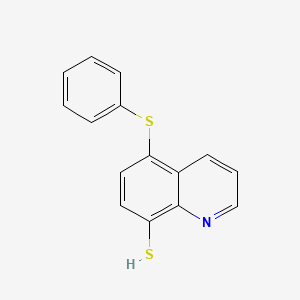
![N-[(2S)-1-(cyanoamino)-4-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B3044902.png)
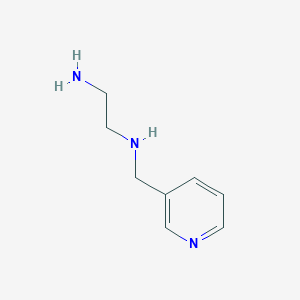

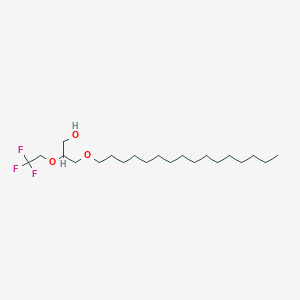
![1H-Indol-4-amine, N-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044908.png)